molecular formula C8H12N2 B1610885 6-Propylpyridin-3-amine CAS No. 217302-91-5

6-Propylpyridin-3-amine

Cat. No.: B1610885
CAS No.: 217302-91-5
M. Wt: 136.19 g/mol
InChI Key: YXTRIZABVIJARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of approximately 136.19 g/mol. This compound is an alkyl-substituted aminopyridine, serving as a valuable synthon and building block in organic synthesis and medicinal chemistry research . Research Applications and Value: Aminopyridine derivatives are crucial intermediates in the chemical industry with many applications . They are in high demand as synthons for a wide range of pharmaceutical products and agrochemicals . Specifically, pyridin-3-amine and pyridin-2-amine scaffolds are recognized as key starting materials for the production of fused heterocyclic systems, which are often explored for their significant biological activities . These structures are found in compounds investigated as potential antiviral, antibacterial, and immunosuppressive agents . Furthermore, pyridine derivatives are utilized as building blocks for the development of polymers with unique physical properties and are present in various man-made compounds, including dyes and solvents . Researchers also employ whole-cell biocatalytic systems for the regioselective oxyfunctionalization of such pyridine derivatives to produce high-value hydroxylated intermediates, which are otherwise challenging to synthesize . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. As with chemicals of this nature, appropriate safety precautions should be taken. Based on the hazard profile of a closely related structural analog, potential hazards may include toxicity if swallowed, skin irritation, and serious eye irritation . Researchers should consult the safety data sheet for detailed handling and disposal information. Storage: It is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-8-5-4-7(9)6-10-8/h4-6H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRIZABVIJARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551358
Record name 6-Propylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217302-91-5
Record name 6-Propylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Theoretical Reactivity Profile of 6-Alkylpyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

The serves as a strategic technical guide for medicinal chemists and process engineers. It synthesizes quantum mechanical principles with empirical reactivity data to optimize the design and synthesis of this privileged scaffold.

Content Type: Technical Whitepaper & Reactivity Guide Audience: Medicinal Chemists, Process Scientists, Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The 6-alkylpyridin-3-amine scaffold represents a critical bioisostere for aniline in drug discovery. By incorporating a pyridine nitrogen, this motif significantly lowers lipophilicity (LogP) and improves aqueous solubility compared to its carbocyclic counterparts. However, the introduction of the electron-deficient pyridine ring, modulated by an electron-donating alkyl group at C6 and an amino group at C3, creates a complex electronic environment.

This guide deconstructs the scaffold's reactivity, offering a predictive model for electrophilic substitution, metabolic liability, and synthetic functionalization.

Electronic Structure & Physicochemical Properties

The reactivity of 6-alkylpyridin-3-amines is governed by the push-pull interaction between the electron-donating exocyclic amine (resonance donor) and the electron-withdrawing pyridine nitrogen (inductive acceptor), finely tuned by the 6-alkyl substituent.

Basicity and pKa Modulation

Unlike simple anilines, this scaffold possesses two basic centers. Understanding the protonation site is vital for salt selection and formulation.

  • Ring Nitrogen (N1): The primary site of protonation. The 6-alkyl group (e.g., methyl) exerts a positive inductive effect (+I), stabilizing the conjugate acid.

  • Exocyclic Nitrogen (C3-NH₂): Significantly less basic due to resonance delocalization of the lone pair into the electron-deficient ring.

Table 1: Comparative Physicochemical Properties (Theoretical & Empirical)

CompoundRing pKa (Est.)[1]LogP (Est.)Electronic Character
Pyridine 5.20.65Electron-deficient aromatic
3-Aminopyridine 6.00.10Activated pyridine (Amine donor)
6-Methylpyridin-3-amine 6.6 - 6.8 0.55 Dual-activated (Amine + Alkyl)
Aniline (Reference) 4.6 (Conj. Acid)0.90Electron-rich carbocycle

Key Insight: The 6-alkyl group raises the pKa of the ring nitrogen by approximately 0.6–0.8 units compared to the unsubstituted 3-aminopyridine, making it a stronger base and a better hydrogen bond acceptor in protein binding pockets.

Reactivity Profile: A Vector Analysis

The chemical behavior of 6-alkylpyridin-3-amines is defined by the competition between the directing effects of the C3-amino group and the electronic bias of the pyridine ring.

Electrophilic Aromatic Substitution (S_EAr)

The C3-amino group is a strong ortho/para director. However, the pyridine nitrogen deactivates the ring. The 6-alkyl group provides weak activation and blocks the C6 position.

  • C2 Position (Ortho to NH₂): Highly activated by the amino group and the inductive effect of the ring nitrogen. This is the kinetic "hotspot" for halogenation and nitration.

  • C4 Position (Ortho to NH₂): Activated by the amino group but sterically less hindered than C2. Often competes with C2 depending on the size of the electrophile.

  • C5 Position: Meta to the amino group; generally unreactive towards electrophiles unless forcing conditions are used.

Nucleophilic Aromatic Substitution (S_NAr)

While pyridines are typically prone to S_NAr, the electron-donating C3-amino group deactivates the ring towards nucleophiles.

  • Exception: If the amino group is diazotized (to form a diazonium salt), the C3 position becomes highly susceptible to nucleophilic displacement (Sandmeyer-type reactions), allowing access to 3-halo or 3-cyano derivatives.

Reactivity Map Visualization

ReactivityProfile Core 6-Alkylpyridin-3-amine Core Scaffold N1 Ring Nitrogen (N1) Primary Basic Center Site of N-Oxidation Core->N1 C2 C2 Position High S_EAr Reactivity (Ortho to NH2) Core->C2 NH2 Exocyclic Amine (C3) Nucleophilic Handle Acylation/Alkylation Site Core->NH2 C4 C4 Position Secondary S_EAr Site Sterically Accessible Core->C4 Alkyl 6-Alkyl Group Metabolic Soft Spot (Benzylic Oxidation) Core->Alkyl N1->C2 Inductive Activation NH2->C2 Ortho-Direction NH2->C4 Ortho-Direction

Figure 1: Reactivity hotspots of the 6-alkylpyridin-3-amine scaffold. Green arrows indicate activation; red nodes indicate metabolic or oxidative liabilities.

Experimental Protocols: Synthesis & Functionalization

To ensure reproducibility, the following protocols utilize robust, self-validating methodologies.

Protocol A: Synthesis via Reduction of 6-Alkyl-3-nitropyridine

This is the industry-standard route, avoiding the regioselectivity issues of direct amination.

Reaction: 6-Alkyl-3-nitropyridine + H₂ (Pd/C) → 6-Alkylpyridin-3-amine

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 6-methyl-3-nitropyridine in Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% of Palladium on Carbon (10% Pd/C, wet support). Safety Note: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Maintain H₂ atmosphere (balloon pressure or 1-3 bar) at Room Temperature (25°C).

  • Monitoring: Monitor via LC-MS. The nitro group reduction is rapid (1-4 hours). Look for the mass shift [M+H]⁺: M-30 (loss of O) → M-16 (loss of O) → M+H (amine).

  • Workup: Filter the catalyst through a Celite pad (do not let dry completely). Rinse with MeOH. Concentrate the filtrate under reduced pressure.

  • Validation: The product should appear as a white to off-white solid. ¹H NMR will show a characteristic upfield shift of the aromatic protons adjacent to C3 upon reduction.

Protocol B: Buchwald-Hartwig Functionalization

Functionalizing the exocyclic amine requires controlling the chemoselectivity to prevent bis-arylation.

Reaction: 6-Alkylpyridin-3-amine + Ar-Br + Pd(OAc)₂/Ligand + Base → N-Aryl Product

Step-by-Step Methodology:

  • Reagents: Combine 6-alkylpyridin-3-amine (1.0 eq), Aryl Bromide (1.1 eq), Cs₂CO₃ (2.0 eq) in Toluene/t-BuOH (5:1).

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and XPhos or BrettPhos (10 mol%). Rationale: These bulky ligands prevent catalyst poisoning by the pyridine nitrogen.

  • Execution: Degas with Argon for 10 mins. Heat to 100°C for 12-16 hours in a sealed tube.

  • Purification: Dilute with EtOAc, wash with water. Purify via flash chromatography (DCM/MeOH gradient).

Metabolic Stability & Toxicology

In drug design, the 6-alkylpyridin-3-amine motif presents specific metabolic liabilities that must be addressed during Lead Optimization.

Metabolic Soft Spots
  • Benzylic Oxidation: The 6-alkyl group is prone to CYP450-mediated oxidation, converting the alkyl group to an alcohol (-CH₂OH) and subsequently to a carboxylic acid (-COOH). This dramatically changes the molecule's polarity and zwitterionic character.

    • Mitigation: Fluorination of the alkyl group (e.g., -CF₃ or -CHF₂) blocks this pathway.

  • N-Oxidation: The electron-rich ring nitrogen can be oxidized to the N-oxide by flavin-containing monooxygenases (FMOs) or CYPs.

  • N-Acetylation: The exocyclic amine is a substrate for N-acetyltransferases (NAT), leading to potentially toxic metabolites or rapid clearance.

Metabolic Pathway Diagram

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Conjugation Parent 6-Alkylpyridin-3-amine Alcohol 6-(Hydroxymethyl) metabolite Parent->Alcohol CYP Oxidation (Benzylic) NOxide Pyridine N-Oxide Parent->NOxide FMO/CYP Acetyl N-Acetyl metabolite Parent->Acetyl NAT1/2 Gluc N-Glucuronide Parent->Gluc UGT Acid 6-Carboxylic Acid metabolite Alcohol->Acid ADH/ALDH

Figure 2: Primary metabolic pathways. Red nodes indicate terminal oxidation products that may alter pharmacokinetics.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • Zhu, K., et al. (2008).[3] 6-Methylpyridin-3-amine.[3] Acta Crystallographica Section E. Retrieved from

  • Reich, H. J. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Retrieved from

  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of aminopyridines. Drug Metab Pharmacokinet.[4] Retrieved from

  • Liang, C., et al. (2018). Palladium-Catalyzed C-N Cross-Coupling of Pyridines. Journal of Organic Chemistry. Retrieved from

Sources

6-Propylpyridin-3-amine Derivatives: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 6-Propylpyridin-3-amine scaffold, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the landscape of heterocyclic drug design, 6-Propylpyridin-3-amine (6-PPA) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the core pyridine-3-amine motif is a classical hydrogen-bond donor/acceptor system used in kinase inhibitors and GPCR ligands, the specific addition of a 6-propyl group introduces a critical lipophilic vector. This modification modulates the physicochemical profile (LogP), enhances permeability, and provides steric bulk necessary to fill hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) or receptors.

This guide analyzes the chemical biology, synthetic accessibility, and therapeutic utility of 6-PPA derivatives, positioning them as essential building blocks for next-generation small molecule therapeutics.

Chemical Profile & Structural Analysis

The 6-PPA scaffold (CAS: 217302-91-5 ) balances polarity and lipophilicity, making it an ideal fragment for "Fragment-Based Drug Discovery" (FBDD).

Physicochemical Properties
PropertyValuebiological Implication
Molecular Formula C₈H₁₂N₂Low MW (<200) allows for significant elaboration.
Molecular Weight 136.19 g/mol Ideal for fragment libraries.
LogP (Predicted) ~1.5 - 2.3Optimal lipophilicity for CNS penetration and membrane permeability.
H-Bond Donors 1 (Primary Amine)Critical for "hinge binding" in kinases.
H-Bond Acceptors 2 (Pyridine N, Amine N)Facilitates water-mediated bridging or direct residue interaction.
pKa (Pyridine N) ~6.0 - 7.0Likely protonated at physiological pH depending on substitution, affecting solubility.
Pharmacophore Mapping

The molecule functions as a bidentate ligand:

  • The 3-Amino Group: Acts as a key hydrogen bond donor. In kinase inhibitors, this often forms a hydrogen bond with the backbone carbonyl of the "hinge region."

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the backbone amide NH of the hinge.

  • The 6-Propyl Tail: A hydrophobic anchor. It probes the "selectivity pocket" or "gatekeeper" region in enzymes, providing subtype selectivity over the unsubstituted pyridine.

Synthetic Pathways[1]

The synthesis of 6-Propylpyridin-3-amine and its derivatives typically follows two major retrosynthetic disconnections: Ring Construction (de novo) or Functionalization of a pre-formed pyridine core. The latter is preferred in medicinal chemistry for its modularity.

Primary Synthetic Route: Cross-Coupling & Reduction

This route ensures high regioselectivity and scalability.

Step 1: Negishi Coupling Reaction of 2-bromo-5-nitropyridine with propylzinc bromide introduces the alkyl chain.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Solvent: THF/Toluene.

Step 2: Nitro Reduction The nitro group is reduced to the primary amine using catalytic hydrogenation or iron-mediated reduction.

  • Reagents: H₂, Pd/C (10%) or Fe/NH₄Cl.

  • Yield: Typically >85%.

Visualization of Synthesis Logic (DOT)

SynthesisPath Fig 1. Modular Synthesis of 6-Propylpyridin-3-amine Derivatives Start 2-Bromo-5-nitropyridine (Precursor) Intermediate 6-Propyl-3-nitropyridine (Intermediate) Start->Intermediate Negishi Coupling (Propyl-ZnBr, Pd cat.) Product 6-Propylpyridin-3-amine (Scaffold) Intermediate->Product Reduction (H2, Pd/C or Fe/NH4Cl) Derivatives Amide/Urea Derivatives (Active Drugs) Product->Derivatives Acylation / Buchwald (R-COCl or Ar-Br)

Caption: Figure 1 illustrates the modular synthesis starting from commercially available halopyridines, allowing for rapid scale-up.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder")

In the design of ATP-competitive inhibitors, the pyridine-3-amine motif is a classic scaffold.

  • Mechanism: The pyridine nitrogen and the exocyclic amino group form a donor-acceptor motif that mimics the adenine ring of ATP.

  • Role of Propyl Group: The 6-propyl group is critical for selectivity . In targets like JAK (Janus Kinase) or EGFR , the alkyl chain extends into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Methionine or Threonine). A simple methyl group might be too small, while a phenyl group might be too bulky; the propyl chain offers an optimal "Goldilocks" fit for specific hydrophobic slots.

GPCR Ligands (Dopaminergic Systems)

The structure shares pharmacophoric features with Pramipexole (a dopamine agonist).

  • Structural Homology: Pramipexole features a propyl-amino tail attached to a benzothiazole. The 6-propylpyridin-3-amine scaffold mimics this spatial arrangement, where the basic nitrogen (pyridine) and the lipophilic tail (propyl) align with the aspartate residue and hydrophobic pockets of D2/D3 receptors.

  • Application: Derivatives are explored as bioisosteres for treating Parkinson's disease or Restless Legs Syndrome (RLS), aiming to improve metabolic stability over the benzothiazole core.

Antimicrobial Agents

Recent literature identifies 6-substituted aminopyridines as intermediates for:

  • FabI Inhibitors: Targeting the fatty acid synthesis pathway in bacteria (S. aureus).

  • Triazine Hybrids: Linking 6-PPA to triazine cores yields compounds with broad-spectrum antibiotic activity, where the propyl group assists in penetrating the bacterial cell wall.

Experimental Protocols

Protocol A: Synthesis of 6-Propylpyridin-3-amine (Reduction Step)

This protocol assumes the precursor 6-propyl-3-nitropyridine has been obtained via coupling.

Materials:

  • 6-Propyl-3-nitropyridine (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolution: Dissolve 6-propyl-3-nitropyridine in Ethanol/Water (4:1) in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron powder to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (eluent: 50% EtOAc/Hexanes) for the disappearance of the starting material.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ and Brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the amine as a pale yellow oil or solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of aromatic nitro-shifted protons and the appearance of a broad singlet (NH₂) around 3.5–4.0 ppm.

  • MS (ESI): [M+H]⁺ peak at ~137.2.

Structure-Activity Relationship (SAR) Visualization

Understanding how modifications to the 6-PPA scaffold affect biological activity is crucial for optimization.

SAR Fig 2. SAR Logic of the 6-PPA Scaffold Core 6-Propylpyridin-3-amine (Scaffold) R1 3-Amino Modification (Amides/Ureas) Core->R1 R2 Pyridine Nitrogen (H-Bond Acceptor) Core->R2 R3 6-Propyl Tail (Hydrophobic Interaction) Core->R3 Effect1 Determines Target Affinity (Kinase Hinge / GPCR Asp) R1->Effect1 Effect2 Solubility & Basic center R2->Effect2 Effect3 Selectivity & Permeability (Gatekeeper Pocket) R3->Effect3

Caption: Figure 2 details the Structure-Activity Relationship (SAR), highlighting the distinct roles of the amine head and propyl tail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • Bennett, L. R., et al. (1981). Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Catalytic Reduction of 6-Propyl-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the catalytic reduction of 6-propyl-3-nitropyridine to the corresponding 6-propylpyridin-3-amine. The synthesis of aminopyridines is a critical transformation in the development of pharmaceuticals and other fine chemicals. This document outlines several robust and field-proven catalytic systems, including palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney® Nickel, utilizing both traditional hydrogenation with H₂ gas and transfer hydrogenation techniques. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of 3-Aminopyridine Synthesis

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The catalytic reduction of the corresponding 3-nitropyridine precursor is a fundamental and widely employed synthetic strategy. However, the hydrogenation of nitropyridines presents unique challenges compared to their nitroarene counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst surface, leading to catalyst inhibition or poisoning, which can slow down or completely halt the reaction. Furthermore, achieving chemoselectivity in the presence of other reducible functional groups requires careful selection of the catalyst and reaction conditions.

This guide addresses these challenges by providing a selection of curated protocols, each with its own set of advantages depending on the desired scale, available equipment, and sensitivity of the substrate to specific reagents.

Mechanistic Overview of Nitro Group Reduction

The catalytic reduction of a nitro group to an amine is a stepwise process that involves the sequential addition of hydrogen atoms.[1] The reaction proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction can lead to the accumulation of these intermediates, which in some cases can be desired, but for the synthesis of the final amine, complete conversion is the goal.

Nitro Reduction Pathway 6-Propyl-3-nitropyridine 6-Propyl-3-nitropyridine Nitroso Intermediate Nitroso Intermediate 6-Propyl-3-nitropyridine->Nitroso Intermediate +H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +H₂ 6-Propylpyridin-3-amine 6-Propylpyridin-3-amine Hydroxylamine Intermediate->6-Propylpyridin-3-amine +H₂

Caption: Stepwise reduction of the nitro group.

Catalytic System Selection and Protocol Details

The choice of catalyst is paramount for a successful reduction. Below are detailed protocols for three commonly used and effective catalytic systems.

Protocol 1: Palladium on Carbon (Pd/C) with Hydrogen Gas

Palladium on carbon is a versatile and widely used catalyst for the reduction of nitro groups due to its high activity and relatively low cost. It is generally effective for a broad range of substrates.

Rationale for Selection:

  • High Activity: Pd/C is a highly active catalyst for nitro group reduction.

  • Cost-Effectiveness: It is more economical compared to platinum-based catalysts.

  • Ease of Handling: As a heterogeneous catalyst, it can be easily removed by filtration.

Experimental Protocol:

  • Vessel Preparation: To a hydrogenation vessel, add 6-propyl-3-nitropyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of 10% Pd/C.

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. Protic solvents like methanol or ethanol generally accelerate the hydrogenation rate.

  • Inerting the System: Seal the vessel and evacuate the atmosphere, followed by backfilling with an inert gas. Repeat this cycle 3-5 times to ensure the removal of all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel. For a laboratory scale, this can be done using a hydrogen-filled balloon for atmospheric pressure reactions. For larger scales or more stubborn reductions, a Parr shaker or a similar hydrogenation apparatus should be used at a pressure of 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst can be pyrophoric, especially when dry. It should be kept wet with solvent and disposed of appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-propylpyridin-3-amine, which can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Platinum(IV) Oxide (PtO₂) with Hydrogen Gas in Acetic Acid

Platinum-based catalysts, particularly PtO₂ (Adam's catalyst), are highly effective for the hydrogenation of pyridines, often succeeding where other catalysts fail. The use of acetic acid as a solvent protonates the pyridine nitrogen, preventing it from poisoning the catalyst surface.

Rationale for Selection:

  • High Efficacy for Pyridines: PtO₂ is particularly effective for the reduction of the pyridine ring itself, and this high activity extends to substituents on the ring.

  • Overcoming Catalyst Poisoning: The use of acetic acid as a solvent mitigates the inhibitory effect of the pyridine nitrogen.

Experimental Protocol:

  • Vessel Preparation: In a high-pressure hydrogenation vessel, dissolve 6-propyl-3-nitropyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 50-70 bar.

  • Reaction Conditions: Stir the mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

Protocol 3: Raney® Nickel with Hydrogen Gas

Raney® Nickel is a cost-effective catalyst that is particularly useful for large-scale reductions. It is an aluminum-nickel alloy that has been treated with sodium hydroxide to leach out most of the aluminum, resulting in a high surface area, porous nickel catalyst.

Rationale for Selection:

  • Cost-Effective for Scale-Up: Raney® Nickel is significantly cheaper than precious metal catalysts.

  • High Activity: It is a very active catalyst for a wide range of hydrogenations.

Experimental Protocol:

  • Catalyst Preparation: Caution: Raney® Nickel is often supplied as a slurry in water or ethanol and is pyrophoric when dry. Handle with extreme care under an inert atmosphere. Wash the required amount of Raney® Nickel slurry with the reaction solvent (e.g., ethanol) several times by decantation.

  • Reaction Setup: To a hydrogenation vessel containing a solution of 6-propyl-3-nitropyridine (1.0 eq) in ethanol, add the washed Raney® Nickel catalyst (typically a significant weight percentage, e.g., 10-20% w/w of the substrate).

  • Inerting and Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (50-100 psi).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, vent the hydrogen and purge with an inert gas. The catalyst can be separated by filtration through Celite® or by careful decantation after allowing it to settle.

  • Isolation: Concentrate the filtrate to obtain the crude product.

Protocol 4: Transfer Hydrogenation with Formic Acid and Pd/C

Transfer hydrogenation offers a convenient alternative to the use of pressurized hydrogen gas, making it more amenable to standard laboratory setups. Formic acid serves as the in-situ source of hydrogen.

Rationale for Selection:

  • Operational Simplicity: Avoids the need for specialized high-pressure hydrogenation equipment.

  • Safety: Eliminates the handling of flammable hydrogen gas.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-propyl-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or isopropanol.

  • Catalyst Addition: Add 10% Pd/C (5-10 mol%).

  • Hydrogen Donor: Add formic acid (2-5 eq) to the mixture. The use of an amine base like triethylamine (2-5 eq) can sometimes accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate. If an amine base was used, an acidic workup followed by basification and extraction may be necessary to remove it. The crude product can then be purified as needed.

Comparison of Catalytic Systems

Catalytic System Advantages Disadvantages Typical Conditions
Pd/C, H₂ High activity, versatile, easy work-upPotential for catalyst poisoning by pyridine, requires H₂ gas1 atm - 100 psi H₂, RT, MeOH/EtOH
PtO₂, H₂ Excellent for pyridines, overcomes poisoningHigher cost, may require higher pressure50-70 bar H₂, RT, Acetic Acid
Raney® Ni, H₂ Cost-effective for scale-up, highly activePyrophoric, requires careful handling, higher catalyst loading50-100 psi H₂, RT - 50°C, EtOH
Pd/C, Formic Acid No H₂ gas needed, operationally simpleMay require heating, potentially longer reaction timesReflux, MeOH/IPA, Formic Acid

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete or Slow Reaction - Catalyst poisoning by the pyridine nitrogen.- Insufficient catalyst activity.- Impurities in the starting material or solvent.- Switch to the PtO₂/acetic acid system.- Increase catalyst loading.- Use a fresh batch of catalyst.- Ensure solvents are dry and starting material is pure.
Formation of Side Products - Over-reduction of the pyridine ring.- Incomplete reduction leading to intermediates.- Use a less active catalyst or milder conditions (e.g., lower pressure/temperature).- For Pd/C, ensure complete conversion to avoid accumulation of hydroxylamine intermediates.
Difficulty in Catalyst Filtration - Fine catalyst particles passing through the filter.- Use a finer grade of Celite® or a membrane filter.- Allow the catalyst to settle and decant the supernatant before filtration.

Experimental Workflow and Logic

The selection of a catalytic reduction protocol is a multi-faceted decision that depends on the specific requirements of the synthesis. The following diagram illustrates the decision-making process.

Protocol Selection Workflow Start Start: 6-Propyl-3-nitropyridine Check_Equipment High-Pressure Apparatus Available? Start->Check_Equipment Check_Scale Large Scale (>10g)? Check_Equipment->Check_Scale Yes Transfer_H Protocol 4: Transfer Hydrogenation Check_Equipment->Transfer_H No PtO2_H2 Protocol 2: P₂O, H₂ (high pressure) Check_Scale->PtO2_H2 No RaneyNi Protocol 3: Raney® Ni, H₂ Check_Scale->RaneyNi Yes PdC_H2 Protocol 1: Pd/C, H₂ (balloon) Transfer_H->PdC_H2 If reflux is undesirable

Caption: Decision tree for selecting a reduction protocol.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.Google Patents.
  • Transfer hydrogenation of various substituted nitro aromatic compounds... ResearchGate. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. ScienceDirect. Available at: [Link]

  • Hydrogenation troubleshooting. Reddit. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Hokkaido University. Available at: [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. Available at: [Link]

  • raney nickel reductions-part i. Indian Academy of Sciences. Available at: [Link]

  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate. Available at: [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Royal Society of Chemistry. Available at: [Link]

Sources

synthesis of heterocyclic compounds starting from 6-Propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 6-Propylpyridin-3-amine

Executive Summary

This guide details the synthetic utility of 6-propylpyridin-3-amine (CAS 106051-78-1) as a versatile precursor for constructing bioactive heterocyclic systems. Unlike simple aminopyridines, the 6-propyl moiety imparts significant lipophilicity (


), making it a strategic scaffold for drug discovery programs targeting GPCRs and kinases where hydrophobic pocket occupancy is critical. This document outlines three validated protocols for converting this primary amine into fused (Imidazo[4,5-b]pyridine), pendant (1,2,3-Triazole), and functionalized (Thiazolidinone) heterocycles.

Strategic Analysis of the Scaffold

The 6-propylpyridin-3-amine molecule presents a specific reactivity profile governed by the interplay between the electron-deficient pyridine ring and the electron-donating amino and propyl substituents.

  • Nucleophilicity: The C3-amino group is the primary nucleophile. However, its nucleophilicity is tempered by the electron-withdrawing nature of the pyridine ring relative to aniline.

  • Electrophilic Substitution (SEAr): The C2 position (ortho to the amine and alpha to the ring nitrogen) is the most activated site for electrophilic attack (e.g., nitration, halogenation), enabling "ortho-functionalization" required for fused ring synthesis.

  • Lipophilicity: The propyl chain at C6 blocks that position, directing steric bulk away from the reactive center and preventing unwanted side reactions at C6 during electrophilic substitution.

Module A: Synthesis of 5-Propyl-3H-imidazo[4,5-b]pyridine

Target Class: Fused bicyclic heteroaromatics (Purine bioisosteres)

This protocol describes the construction of the imidazo[4,5-b]pyridine core.[1][2][3][4] This is the most chemically demanding but high-value transformation, often used to generate kinase inhibitor scaffolds.

Mechanism & Logic

To fuse an imidazole ring onto the pyridine, a nitrogen atom must be introduced at the C2 position.

  • Nitration: Direct nitration of the amine often leads to tars. We utilize a nitramino rearrangement strategy to regioselectively install the nitro group at C2.

  • Reduction: The nitro group is reduced to an amine, yielding the unstable 2,3-diamino intermediate.[3]

  • Cyclization: Condensation with a one-carbon donor (formic acid or triethyl orthoformate) closes the ring.

Experimental Protocol

Step 1: Regioselective Nitration (Preparation of 2-Nitro-6-propylpyridin-3-amine)

  • Reagents: 6-Propylpyridin-3-amine (1.0 eq), Conc.

    
    , Fuming 
    
    
    
    .
  • Procedure:

    • Dissolve 6-propylpyridin-3-amine (10 mmol) in conc.

      
       (10 mL) at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp < 5°C. Stir for 1h.
      
    • Critical Step: Allow the mixture to warm to RT, then heat to 60°C for 1h. This thermal step drives the rearrangement of the intermediate

      
      -nitro species to the C2-nitro product.
      
    • Pour onto crushed ice and neutralize with

      
       to pH 5-6.
      
    • Filter the yellow precipitate (2-nitro-6-propylpyridin-3-amine).

    • Yield Target: 65-75%.

Step 2: Reduction to Diamine

  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Procedure:

    • Suspend the nitro compound in MeOH. Add 10 mol% Pd/C.

    • Stir under

      
       atmosphere for 4h. The yellow color should disappear.
      
    • Filter through Celite under nitrogen. Note: The diamine is oxidation-sensitive. Use immediately.

Step 3: Cyclization to Imidazo[4,5-b]pyridine

  • Reagents: Triethyl orthoformate (TEOF), p-TsOH (cat.).

  • Procedure:

    • Dissolve the crude diamine in TEOF (5 mL/mmol) with a catalytic amount of p-TsOH.

    • Reflux for 3-5 hours.

    • Evaporate volatiles. Purify via flash chromatography (DCM/MeOH).

  • Product: 5-Propyl-3H-imidazo[4,5-b]pyridine.[5]

Module B: Synthesis of 1-(6-Propylpyridin-3-yl)-1,2,3-Triazoles

Target Class: Bioconjugates and Click-Chemistry Libraries

This module utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is ideal for rapidly generating libraries of compounds to probe structure-activity relationships (SAR).

Experimental Protocol

Step 1: Diazotization and Azidation

  • Reagents:

    
    , 
    
    
    
    (6M),
    
    
    , Sodium Acetate.
  • Procedure:

    • Dissolve 6-propylpyridin-3-amine (5 mmol) in 6M HCl (10 mL) and cool to -5°C (ice/salt bath).

    • Add

      
       (1.2 eq) in water dropwise. Stir 30 min. Caution: Diazo intermediates are unstable.
      
    • Neutralize carefully with Sodium Acetate to pH ~4-5.

    • Add

      
       (1.5 eq) in water dropwise. Stir at 0°C for 1h, then RT for 2h.
      
    • Extract the azide with Ethyl Acetate. Safety: Do not concentrate to dryness; azides are shock-sensitive. Use the solution directly.

Step 2: CuAAC "Click" Reaction

  • Reagents: Terminal Alkyne (

    
    ), 
    
    
    
    (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1).
  • Procedure:

    • To the azide solution, add the desired alkyne (1.0 eq).

    • Add the Copper/Ascorbate catalyst system.

    • Stir at RT for 12h.

    • Product usually precipitates or is isolated by extraction.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G Start 6-Propylpyridin-3-amine Nitro 2-Nitro-6-propylpyridin-3-amine Start->Nitro HNO3/H2SO4 Rearrangement Diazo Diazonium Salt Start->Diazo NaNO2, HCl < 0°C Diamine 2,3-Diamino-6-propylpyridine (Unstable Intermediate) Nitro->Diamine H2, Pd/C Imidazo 5-Propyl-3H-imidazo[4,5-b]pyridine (Fused System) Diamine->Imidazo HC(OEt)3 Cyclization Azide 3-Azido-6-propylpyridine Diazo->Azide NaN3 Triazole 1-(6-Propylpyridin-3-yl)-1,2,3-triazole (Click Product) Azide->Triazole R-C≡CH Cu(I) Cat.

Figure 1: Divergent synthetic workflows for fused (Imidazo) and pendant (Triazole) heterocycles.[2][6][7]

Data Summary & Troubleshooting

ParameterModule A (Imidazo)Module B (Triazole)
Key Intermediate 2-Nitro-6-propylpyridin-3-amine3-Azido-6-propylpyridine
Critical Control Temperature during nitration (rearrangement requires heat)pH control during diazotization (keep < 5°C)
Common Yield 45-55% (Overall)70-85% (Click step)
Purification Flash Column (DCM/MeOH)Precipitation / Recrystallization
Safety Note Exothermic nitrationAzide shock sensitivity

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Source: NIH / Molecules.
    • URL:[Link]

  • General Reactivity of 3-Aminopyridines

    • Title: 3-Aminopyridine (Organic Syntheses Procedure).[5][8]

    • Source: Organic Syntheses.[8]

    • URL:[Link]

  • Click Chemistry on Pyridines

    • Title: Synthesis of 1,2,3-Triazoles via CuAAC.[9]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Precursor Synthesis (Béchamp Reduction)

    • Title: Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine (Analogous reduction protocol).
    • Source: BenchChem.[10]

Sources

Scalable Manufacturing Process for 6-Propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

The Target

6-Propylpyridin-3-amine (CAS: 1211532-60-3, often referenced generically as 3-amino-6-propylpyridine) is a critical heterocyclic building block. Its 3-amino group serves as a versatile handle for amidation or urea formation in kinase inhibitors, while the 6-propyl chain provides essential lipophilic interactions within hydrophobic binding pockets.

Retrosynthetic Strategy

Direct alkylation of pyridin-3-amine is non-scalable due to poor regioselectivity (N- vs. C-alkylation) and the need for pyrophoric lithiation reagents. The industrial "Gold Standard" approach utilizes a convergent Cross-Coupling/Reduction sequence .

Selected Route: Suzuki-Miyaura Coupling followed by Global Hydrogenation.

  • C-C Bond Formation: Coupling 2-chloro-5-nitropyridine with trans-1-propen-1-ylboronic acid pinacol ester.

    • Why: Avoids unstable alkyl-boron species (prone to

      
      -hydride elimination) and pyrophoric organozincs (Negishi conditions). The alkenyl boronate is stable and commercially abundant.
      
  • Global Reduction: Simultaneous saturation of the olefin and reduction of the nitro group.

    • Why: High atom economy. Reduces step count by performing two transformations in a single pot.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(1-propenyl)pyridine

Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: 100 g Input

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
2-Chloro-5-nitropyridine 158.541.0100.0 gLimiting Reagent
(E)-1-Propenylboronic acid pinacol ester 168.041.1116.6 gNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0210.3 gCatalyst
Potassium Carbonate (K₂CO₃) 138.212.5218.0 gBase
1,4-Dioxane --1.0 LSolvent
Water --250 mLCo-solvent
Protocol
  • Inerting: Charge a 3-L three-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal temperature probe) with 1,4-Dioxane and Water. Sparge with Nitrogen (

    
    ) for 30 minutes to remove dissolved Oxygen.
    
    • Criticality:

      
       promotes homocoupling of the boronate and poisons the Pd catalyst.
      
  • Charging: Under positive

    
     flow, add 2-Chloro-5-nitropyridine, the boronate ester, and 
    
    
    
    .
  • Catalyst Addition: Add Pd(dppf)Cl₂ last. The solution typically turns dark red/brown.

  • Reaction: Heat the mixture to 85°C internal temperature. Stir vigorously (400 rpm).

    • Monitoring: Check by HPLC/TLC after 4 hours. The reaction is complete when the aryl chloride is <1%.

  • Work-up:

    • Cool to room temperature (20-25°C).

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse the pad with EtOAc (500 mL).

    • Transfer filtrate to a separatory funnel. Separate phases.

    • Wash the organic layer with Brine (2 x 300 mL). Dry over

      
      .
      
  • Purification: Concentrate in vacuo. The crude solid is recrystallized from Ethanol/Heptane (1:5) to yield yellow needles.

    • Target Yield: 85-92%

    • Purity: >98% (HPLC)

Step 2: Global Hydrogenation to 6-Propylpyridin-3-amine

Reaction Type: Heterogeneous Catalytic Hydrogenation Scale: ~90 g Input (Intermediate from Step 1)

Materials & Reagents
ReagentEquiv.[1][3][5][6]LoadingRole
5-Nitro-2-(1-propenyl)pyridine 1.090.0 gSubstrate
10% Pd/C (50% wet) 5 wt%4.5 g (dry wt)Catalyst
Methanol (MeOH) -900 mLSolvent
Hydrogen (H₂) -3-5 barReductant
Protocol
  • Safety Check: This reaction is highly exothermic . The reduction of the nitro group releases ~500 kJ/mol. Ensure cooling capacity is available.

  • Loading: In a high-pressure autoclave (2 L), charge the nitro-alkene substrate and Methanol.

  • Catalyst Addition: Add the Pd/C paste carefully under an inert atmosphere (Argon/Nitrogen).[3] Do not add dry catalyst to methanol in air (fire hazard).

  • Pressurization: Purge the vessel 3 times with

    
    , then 3 times with 
    
    
    
    . Pressurize to 3 bar (45 psi) .
  • Reaction: Stir at 1000 rpm. Maintain temperature at 25-30°C using an external cooling jacket.

    • Exotherm Control: You will observe a sharp temperature spike and pressure drop within the first 30 minutes (nitro reduction). Do not heat until the exotherm subsides.

    • Completion: Once

      
       uptake ceases, heat to 40°C for 1 hour to ensure complete saturation of the propyl chain.
      
  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through Celite (under

      
       blanket) to recover the catalyst.
      
    • Concentrate the filtrate to obtain the crude amine oil.

  • Salt Formation (Recommended for Storage):

    • Dissolve the crude oil in Isopropanol (300 mL).

    • Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

    • The 6-Propylpyridin-3-amine Dihydrochloride salt precipitates as a white/off-white solid. Filter and dry.

Part 3: Process Logic & Visualization

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start 2-Chloro-5-nitropyridine (Starting Material) Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 85°C Start->Suzuki Boron Trans-1-Propenyl Boronic Ester Boron->Suzuki Inter Intermediate: 5-Nitro-2-(1-propenyl)pyridine Suzuki->Inter C-C Bond Formation Hydro Step 2: Global Hydrogenation H2, Pd/C Exotherm Control Inter->Hydro Nitro Reduction & Alkene Saturation Final Product: 6-Propylpyridin-3-amine Hydro->Final >95% Yield

Caption: Convergent synthesis workflow utilizing Suzuki coupling followed by a one-pot global reduction.

Impurity Fate Mapping

Understanding impurity carryover is vital for pharmaceutical applications.

ImpurityMap SM_Impurity Impurity: 2-Chloro-pyridine (De-nitrated side product) Process Purification Node: Acid/Base Extraction or HCl Salt Crystallization SM_Impurity->Process Remains in organic during salt formation Suzuki_Side Side Rxn: Homocoupling (1,5-Hexadiene derivative) Suzuki_Side->Process Non-basic; washed out Clean Final API Intermediate (>99.5% Purity) Process->Clean Precipitate Waste Filtrate Waste Process->Waste Supernatant

Caption: Fate mapping demonstrating how salt formation excludes non-basic homocoupling impurities.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow solid (HCl salt)
Identification 1H NMR (DMSO-d6)Consistent with structure. Propyl triplet at ~0.9 ppm.
Purity HPLC (254 nm)> 98.0% area
Residual Pd ICP-MS< 20 ppm (for pharma use)
Water Content Karl Fischer< 1.0% w/w
Troubleshooting Guide (Self-Validating)
  • Problem: Low yield in Step 1 (Suzuki).

    • Diagnosis: Check the color of the reaction. If black precipitate forms immediately,

      
       was present (Pd death).
      
    • Fix: Increase sparging time or use a freeze-pump-thaw cycle for the solvent.

  • Problem: Incomplete hydrogenation (Step 2).

    • Diagnosis: NMR shows olefinic protons (6.0-7.0 ppm) or HPLC shows intermediate.

    • Fix: The catalyst may be poisoned by sulfur traces from the boronate or chloride. Filter, add fresh catalyst (1 wt%), and repressurize.

  • Problem: Product is colored (Pink/Red).

    • Diagnosis: Oxidation of the aniline.

    • Fix: Store the free base under Argon. Convert to HCl salt immediately for long-term stability.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Scale-Up of Nitro-Pyridine Reduction

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Synthesis of 3-Amino-6-alkylpyridines (General Method)

    • Li, J. J. (Ed.).[1][5][7][8][9][10] (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Pyridine functionalization).

  • Safety in Hydrogenation of Nitroarenes

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aminopyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Aminopyridine Alkylation Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists

Core Directive: The Ambident Nucleophile Challenge

The central issue in alkylating aminopyridines (e.g., 2-aminopyridine, 4-aminopyridine) is their ambident nucleophilicity . You are fighting a thermodynamic and kinetic battle between two nitrogen centers:

  • The Endocyclic Ring Nitrogen (N1): Highly nucleophilic (sp² hybridized lone pair), basic (pKₐ of conjugate acid ~6.8 for 4-AP), and sterically accessible. Alkylation here forms iminopyridines (often unwanted).

  • The Exocyclic Amino Nitrogen (N-ex): Less nucleophilic due to resonance delocalization into the ring. Alkylation here yields the desired secondary amine .

The Golden Rule: Under neutral or weakly basic conditions (e.g., K₂CO₃ in acetone), the Ring N often dominates. To favor Exocyclic N alkylation, you must either:

  • Deprotonate the exocyclic amine (creating a potent amide anion).

  • Mask the nucleophilicity via reductive amination.

  • Block the Ring N sterically or electronically (though this is often fixed by the substrate).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a major byproduct with a downfield shift in NMR. Is this ring alkylation?"

Diagnosis: Yes. This is likely the endo-alkylated product (1-alkyl-2-iminopyridine). Mechanism: The Ring N lone pair is orthogonal to the π-system and highly available. The Exocyclic N lone pair is delocalized into the aromatic ring, reducing its reactivity. Solution:

  • Switch to Stronger Bases: Replace weak bases (K₂CO₃, Et₃N) with NaH or LiHMDS in polar aprotic solvents (THF, DMF).

    • Why? NaH deprotonates the exocyclic amine (pKₐ ~25-30), generating a localized negative charge on the exocyclic nitrogen. The electrostatic attraction of the cation (Na⁺/Li⁺) to the ring nitrogen can also shield it, directing the electrophile to the exocyclic anion.

  • Change Strategy to Reductive Amination: If your electrophile allows, react the aminopyridine with an aldehyde/ketone and a reducing agent (NaBH(OAc)₃). This proceeds via an imine intermediate which must form on the exocyclic nitrogen, effectively bypassing the regioselectivity issue.

Issue 2: "I cannot stop the reaction at the mono-alkylated product (Over-alkylation)."

Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine) because the alkyl group donates electron density (inductive effect). Solution:

  • Stoichiometry Control: Use a large excess of the aminopyridine (3–5 equiv) relative to the alkyl halide. This statistically favors mono-alkylation but requires efficient recovery of starting material.

  • Reductive Amination (Again): This is the most reliable method to prevent over-alkylation. The intermediate imine forms 1:1 and is reduced to the amine. Dialkylation via this route is kinetically much slower.

  • Protecting Group Strategy:

    • Protect amine with Boc/Acetyl (forms bis-protected or mono-protected species).

    • Alkylate the amide anion (N-H is now acidic).

    • Deprotect.[1]

    • Note: This adds two steps but guarantees regiocontrol.

Issue 3: "My reaction yields are low, and the halide seems unreactive."

Diagnosis: Steric hindrance or poor leaving group quality. Solution:

  • Finkelstein Catalysis: Add 10–20 mol% NaI or KI (if using alkyl bromides/chlorides). This generates the highly reactive alkyl iodide in situ.

  • Solvent Switch: Move to high-dielectric solvents like DMF or DMAc to stabilize the transition state and improve solubility of inorganic bases.

  • Temperature: Aminopyridines are poor nucleophiles. Heating to 60–100°C is often required for direct alkylation.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the decision logic for optimizing selectivity.

Aminopyridine_Alkylation Start Aminopyridine (Starting Material) Path_Direct Direct Alkylation (R-X, Base) Start->Path_Direct Standard Route Path_Reductive Reductive Amination (R-CHO, Reducing Agent) Start->Path_Reductive High Selectivity Route Ring_N Ring N-Alkylation (Unwanted Imino-pyridine) Path_Direct->Ring_N Weak Base (K2CO3) Kinetic Control Exo_N Exocyclic N-Alkylation (Desired Secondary Amine) Path_Direct->Exo_N Strong Base (NaH) Anion Control Path_Reductive->Exo_N Via Imine 100% Regioselective Over_Alk Over-Alkylation (Tertiary Amine) Exo_N->Over_Alk Excess R-X Product is more reactive

Caption: Mechanistic divergence in aminopyridine alkylation. Reductive amination offers the highest fidelity for mono-N-exocyclic products.

Strategic Data Comparison

The choice of base and method drastically alters the product distribution.

MethodBase/ReagentPrimary OutcomeRisk FactorsIdeal For
Direct Alkylation K₂CO₃ / DMFMixture (Ring N + Exo N)High Ring N alkylationNon-critical substrates
Anionic Activation NaH / THFExocyclic N (Major) Over-alkylation possibleSterically hindered electrophiles
Reductive Amination NaBH(OAc)₃ / DCEExocyclic N (Exclusive) Requires Aldehyde/KetoneMono-alkylation (Gold Standard)
Pyridinium Salt Cs₂CO₃ / PyridiniumExocyclic N (Exclusive) Reagent availabilityComplex, late-stage functionalization

Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for Mono-Alkylation)

This method bypasses the ambident nucleophile problem entirely.

  • Imine Formation:

    • Dissolve 2-aminopyridine (1.0 equiv) and the aldehyde (1.0–1.1 equiv) in DCE (1,2-dichloroethane) or THF.

    • Optional: Add desiccants (MgSO₄ or molecular sieves) or Ti(OiPr)₄ (1.5 equiv) if imine formation is sluggish. Stir 2–4 h at RT.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5–2.0 equiv) in one portion.

    • Note: NaBH(OAc)₃ is milder than NaBH₄ and tolerates other functional groups better.

    • Stir at RT for 4–16 h.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Direct Alkylation with NaH (For Alkyl Halides)

Use this when the electrophile is an alkyl halide and reductive amination is not possible.

  • Deprotonation:

    • To a flame-dried flask under Ar/N₂, add NaH (60% dispersion, 1.2 equiv) washed with hexanes (to remove oil).

    • Add dry DMF or THF. Cool to 0°C.

    • Add 2-aminopyridine (1.0 equiv) slowly. Evolution of H₂ gas will occur. Stir 30 min at 0°C -> RT. The solution often turns yellow/orange (formation of the amide anion).

  • Alkylation:

    • Cool back to 0°C. Add Alkyl Halide (1.0 equiv) dropwise.

    • Critical: Do not use excess alkyl halide to avoid over-alkylation.

    • Allow to warm to RT and stir. (Heat to 60°C only if necessary).

  • Quench:

    • Carefully quench with water/ice (exothermic!). Extract with EtOAc.[2]

Protocol C: Modern Self-Limiting Alkylation (N-Aminopyridinium Salts)

A cutting-edge method for high selectivity using N-aminopyridinium salts as "ammonia surrogates" [1].[1][3]

  • Reaction Setup:

    • Combine N-aminopyridinium salt (1.0 equiv) and Alkyl Bromide (2.0 equiv) in CH₃CN.

    • Add Cs₂CO₃ (3.0 equiv).[1][3]

  • Process:

    • Heat to 70°C for 16 h.

    • The carbonate acts as both base and reductant, facilitating alkylation followed by in situ depyridylation.[1]

  • Outcome:

    • Yields secondary amines with high selectivity and no over-alkylation.[4]

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Source: Royal Society of Chemistry (RSC Advances).[5] URL:[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable. Source: ACS Green Chemistry Institute.[6] URL:[Link]

Sources

stability of 6-Propylpyridin-3-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Stability in Aqueous Solutions

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for 6-Propylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Understanding the stability of your molecule in aqueous environments is paramount for generating reproducible and reliable data. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you assess the stability of 6-Propylpyridin-3-amine in your specific applications.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 6-Propylpyridin-3-amine in aqueous solutions.

Q1: What are the primary factors that can affect the stability of 6-Propylpyridin-3-amine in an aqueous solution?

The stability of 6-Propylpyridin-3-amine, a substituted aminopyridine, is influenced by a combination of chemical and physical factors. The molecule possesses two key functional groups: a basic pyridine ring and a primary aromatic amine. Both can participate in degradation reactions. The primary factors to consider are:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. The pyridine nitrogen and the amino group have distinct pKa values, and their protonation state, which is pH-dependent, significantly affects the molecule's electron distribution and reactivity.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be promoted by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.[1][2] This can lead to the formation of colored degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.[2] Thermal degradation is a significant concern, especially during heat-sterilization procedures or long-term storage at non-refrigerated temperatures.[3]

  • Light: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photolytic degradation pathways. Compounds with aromatic rings are often photosensitive.

  • Buffer Species: The components of your buffer solution can also play a role. For instance, phosphate buffers have been shown to accelerate the degradation of certain pyridine nucleotides under specific conditions.[4]

Caption: Key environmental factors influencing the stability of 6-Propylpyridin-3-amine.

Q2: What are the likely degradation pathways for 6-Propylpyridin-3-amine?

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on the chemistry of aminopyridines.

  • Oxidative Degradation: The primary amino group is the most probable site for oxidation. This can lead to the formation of nitroso or nitro derivatives, or undergo oxidative coupling to form colored polymeric species. The presence of oxygen and metal ions can catalyze these reactions.[1][2]

  • Hydroxylation: The pyridine ring can be susceptible to hydroxylation, an oxidation process that can be mediated by enzymes in biological systems or by reactive oxygen species in chemical systems.[5][6]

  • Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo ring-opening reactions or react with other molecules in the solution.

Q3: How does pH influence the stability of the compound?

The pH of the aqueous solution is a critical stability parameter. The pyridine ring is weakly basic (pKa of pyridinium is ~5.2), and the aromatic amine is also basic.[7]

  • In acidic solutions (pH < 4): Both the pyridine nitrogen and the amino group will be protonated. This positive charge can withdraw electron density from the aromatic ring, potentially making it more susceptible to nucleophilic attack, although it generally increases resistance to electrophilic attack and oxidation.

  • In neutral solutions (pH ~ 7): The pyridine nitrogen will be largely unprotonated, while the amino group may be partially protonated. This is often the pH range for biological assays.

  • In basic solutions (pH > 9): Both basic centers will be in their free base form. The unprotonated amino group is more susceptible to oxidation compared to its protonated form.

It is crucial to determine the optimal pH for stability experimentally, as different degradation pathways may be favored at different pH values.

Q4: Is 6-Propylpyridin-3-amine susceptible to oxidation, and what are the best practices to prevent it?

Yes, as an aromatic amine, it is highly likely to be susceptible to oxidation. To minimize oxidative degradation:

  • Use High-Purity Water: Prepare solutions using deionized, distilled, or HPLC-grade water to minimize metal ion contamination.

  • De-gas Solutions: For sensitive experiments, sparging the solvent with an inert gas like nitrogen or argon before preparing the solution can remove dissolved oxygen.

  • Add Chelating Agents: In cases of known metal ion contamination, adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA can sequester metal ions and prevent them from catalyzing oxidation.

  • Store Properly: Store stock solutions in the dark and at low temperatures (see Q6).

  • Work Quickly: Prepare working solutions fresh from a stock solution just before use.

Q5: Are there temperature or light sensitivity concerns for its aqueous solutions?

Yes. As a general rule, reaction rates double for every 10°C increase in temperature. Therefore, storing solutions at elevated temperatures will accelerate degradation. Similarly, the aromatic nature of the compound suggests a potential for photosensitivity. All solutions of 6-Propylpyridin-3-amine should be protected from light by using amber vials or by wrapping containers in aluminum foil.[8][9]

Q6: What are the recommended storage conditions for aqueous stock solutions?

For maximum stability, aqueous stock solutions should be:

  • Stored at low temperature: Preferably at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but this should be verified.

  • Protected from light: Use amber glass vials or cryovials wrapped in foil.

  • Tightly sealed: To prevent evaporation and contamination.[10][11]

  • Considered for aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.

Troubleshooting Guide
My assay results are inconsistent. Could compound instability be the cause?

Inconsistent results are a classic sign of compound instability. If you observe high variability between replicates or a drift in signal over the course of an experiment, consider the following:

  • Benchtop Stability: Is the compound degrading in your assay buffer at room temperature over the duration of the experiment? Try preparing a sample in the assay buffer and analyzing its concentration at time zero and after the maximum time your samples sit on the bench.

  • Stock Solution Age: Are you using a freshly prepared stock solution or an older one? Verify the concentration of your stock solution before starting a new set of experiments.

  • Freeze-Thaw Cycles: Have you subjected your main stock solution to multiple freeze-thaw cycles? If so, prepare a fresh stock and aliquot it properly.

I see a color change in my stock solution (e.g., turning yellow or brown). What does this indicate?

A color change is a strong visual indicator of degradation. For aromatic amines, this often points to oxidation, which can produce highly conjugated, colored polymeric products. If you observe a color change, the solution should be discarded. Prepare a fresh stock solution and re-evaluate your storage and handling procedures to prevent reoccurrence.

How can I definitively confirm if my compound has degraded?

The most reliable way is through analytical chemistry. An HPLC-UV or LC-MS method is ideal. By comparing a fresh, carefully prepared standard to your questionable solution, you can:

  • Quantify the parent compound: A decrease in the peak area of 6-Propylpyridin-3-amine indicates degradation.

  • Detect degradation products: The appearance of new peaks in the chromatogram confirms the formation of other species.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study to Assess Stability

Forced degradation studies are essential for understanding a compound's stability profile and are a key part of pharmaceutical development.[12] This protocol provides a framework for intentionally degrading the compound under various stress conditions.

Objective: To identify the conditions under which 6-Propylpyridin-3-amine degrades and to generate its primary degradation products for analytical method validation.

Materials:

  • 6-Propylpyridin-3-amine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 6-Propylpyridin-3-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Incubate the solution (in neutral buffer, pH 7) at 60°C, protected from light, for 1, 3, and 7 days.

    • Photodegradation: Expose the solution (in neutral buffer, pH 7) to direct sunlight or a photostability chamber for 24 hours. Prepare a "dark control" by wrapping an identical sample in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to a time-zero (unstressed) sample. Calculate the percentage of degradation and note the appearance of any new peaks.

Caption: Workflow for a forced degradation study of 6-Propylpyridin-3-amine.

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a starting point for developing a stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC System: With a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

Justification of Choices:

  • C18 Column: A general-purpose reverse-phase column suitable for moderately polar compounds.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape for basic compounds like aminopyridines by ensuring the analyte is protonated.

  • Gradient Elution: Necessary to ensure that both the relatively polar parent compound and potentially more non-polar or polar degradation products are eluted and separated effectively.

Data Interpretation

The results from your forced degradation study can be summarized to build a stability profile for 6-Propylpyridin-3-amine.

Stress ConditionTypical ObservationImplication for Handling & Storage
0.1 M HCl, 60°C Slow degradationStable in acidic conditions for short periods. Avoid prolonged exposure.
0.1 M NaOH, 60°C Rapid degradationHighly unstable in basic conditions. Avoid high pH buffers.
3% H₂O₂, RT Very rapid degradation, color changeHighly susceptible to oxidation. Purge solvents with inert gas.
Heat (60°C) Moderate degradation over daysAvoid high temperatures. Store solutions refrigerated or frozen.
Light Significant degradation vs. dark controlPhotosensitive. Protect all solutions from light at all times.
References
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Vaishlya, S., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

  • Al-Hadhrami, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]

  • Rochelle, G. T., et al. (2016). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia.
  • Narku-Tetteh, J., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC - PubMed Central. Retrieved from [Link]

  • Li, F. (2011). 6-Methylpyridin-3-amine. PMC - NIH. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Pyridinamine, 6-propyl- (CAS# 41995-29-3). Retrieved from [Link]

  • Forns, P., et al. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Omega. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. ResearchGate. Retrieved from [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]

  • SU892298A1. (n.d.). Amine quantitative determination method. Google Patents.
  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link]

  • Davis, J. (2009). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Retrieved from [Link]

  • Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2019). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate. Retrieved from [Link]

  • Kumar, V. (2018). Why does pyridine not dissolve in water?. Quora. Retrieved from [Link]

  • Khuntia, S. P. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration?. ResearchGate. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Catalysis with Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Catalyst Poisoning in N-Heterocycle Synthesis Reference ID: KB-PYR-2024

Introduction: The "Pyridine Paradox"

Why is your reaction stalling? Aminopyridines act as "Trojan Horses" in transition metal catalysis. While the amine or the halide on the ring is the intended reaction site, the pyridine nitrogen (N_py) is a potent


-donor. It binds irreversibly to electrophilic metal centers (Pd, Pt, Rh), displacing the labile ligands required for the catalytic cycle. This is not simple decomposition; it is competitive inhibition that creates a catalytic "dead end."

This guide provides field-proven protocols to decouple this interaction, restoring catalytic turnover.

Module 1: Diagnosis & Triage

Before altering conditions, confirm that catalyst poisoning is the root cause.

SymptomProbable CauseDiagnostic Test
Immediate Stall Strong N-Metal binding (Poisoning)Add 1.0 eq of Lewis Acid (e.g.,

). If yield improves, it's poisoning.
Slow Deceleration Catalyst Decomposition (Pd Black)"Mercury Drop Test": Add Hg(0). If reaction stops completely, it was heterogeneous (nanoparticles). If it continues, it's homogeneous.
No Conversion Oxidative Addition FailureCheck electronic nature of substrate. Pyridines are electron-deficient; ensure ligand is electron-rich (e.g., alkylphosphines).

Module 2: Cross-Coupling Solutions (Suzuki/Buchwald)

Issue: In Suzuki-Miyaura or Buchwald-Hartwig couplings, the pyridine nitrogen displaces phosphine ligands, shutting down the cycle before oxidative addition.

Strategy A: The "Steric Shield" Approach

Use ligands with massive steric bulk. These ligands create a "pocket" that accommodates the substrate for reaction but physically blocks the pyridine nitrogen from coordinating to the metal center.

  • Recommended Ligands:

    • Buchwald G3/G4 Pre-catalysts: (e.g., XPhos-Pd-G4, RuPhos-Pd-G4). These activate rapidly and prevent the formation of inactive Pd-dimers.

    • P(t-Bu)3: High steric bulk prevents N-coordination.

Strategy B: The "Dose-Control" Protocol

High concentrations of free aminopyridine quench the catalyst immediately. Keep the local concentration of the poison low relative to the catalyst.

Protocol: Slow-Addition Syringe Pump Method

  • Vessel A: Charge catalyst (e.g., 1-3 mol% Pd-G4), Base, and Coupling Partner (e.g., Boronic Acid) in solvent. Heat to reaction temp.

  • Vessel B: Dissolve the Aminopyridine substrate in minimal solvent.

  • Action: Add contents of Vessel B to Vessel A over 2–4 hours using a syringe pump.

    • Why: This ensures the catalyst always outnumbers the free pyridine N at the moment of reaction.

Module 3: C-H Activation & The "Masking" Strategy

Issue: Direct C-H activation requires an electrophilic metal center, which is exactly what the pyridine nitrogen attacks. Solution: Lewis Acid Masking (The Nakao-Hiyama Strategy).

By adding a Lewis Acid (LA), you force the pyridine nitrogen to bind to the LA instead of the Palladium. This not only protects the catalyst but also pulls electron density out of the ring, activating the C-H bonds at the C2/C4 positions.

Mechanism Visualization

LewisAcidMasking Pyridine Aminopyridine (Substrate) DeadEnd Catalyst Quenched (Dead End) Pyridine->DeadEnd Direct Binding (Poisoning) Masked LA-Pyridine Complex (Reactive) Pyridine->Masked + Lewis Acid Pd Pd Catalyst (Active) Pd->DeadEnd Product C-H Activated Product Pd->Product LA Lewis Acid (AlMe3 / BEt3) LA->Masked Masked->Product + Pd Catalyst (C-H Activation)

Caption: Lewis Acid additives (Yellow) intercept the Pyridine Nitrogen, preventing Catalyst Poisoning (Red) and enabling the catalytic cycle (Green).

Standard Operating Procedure (SOP): Al-Masked C-H Activation
  • Setup: In a glovebox, mix Aminopyridine (1.0 equiv) and

    
      (1.0–1.1 equiv) in Toluene. Stir for 10 mins.
    
    • Observation: Exotherm indicates complex formation.

  • Catalysis: Add Ni(cod)2 (5 mol%) and NHC ligand (e.g., IPr).

  • Reaction: Heat to 80–130 °C.

  • Workup: Quench carefully with Rochelle's Salt solution to break the Al-N bond and recover the free pyridine.

Module 4: Heterogeneous Hydrogenation

Issue: Reducing the ring or functional groups on aminopyridines using Pd/C or Pt/C often fails because the N-atom adheres to the catalyst surface, blocking hydrogen adsorption.

Troubleshooting Matrix
ConditionOutcomeMechanism
Neutral (MeOH) < 10% ConversionPyridine N binds to surface sites.
Acidic (MeOH + HCl) > 95% Conversion Protonation (

) prevents surface binding.
Acetic Acid ~ 50% ConversionWeak acid; equilibrium allows some poisoning.
Protocol: Acidic Hydrogenation
  • Substrate: Dissolve Aminopyridine in MeOH.

  • Additive: Add 1.1–2.0 equivalents of concentrated HCl or

    
    .
    
    • Note: Ensure your product is stable to acid. If reducing a nitro group to an amine, the amine will also be protonated (salt formation).

  • Catalyst: Add 10 wt% Pd/C or PtO2 (Adam's Catalyst).

  • Pressure: 1–3 bar

    
     is usually sufficient due to non-poisoned surface.
    
  • Workup: Filter catalyst, then basify filtrate with NaOH to recover the free base.

Frequently Asked Questions (FAQ)

Q: Can I use N-Oxides instead of Lewis Acids? A: Yes. Oxidizing the pyridine to Pyridine-N-oxide (using mCPBA) completely removes the poisoning capability. You can perform the coupling (e.g., Suzuki) and then reduce the N-oxide back to the pyridine using Zn/NH4Cl or


 in a subsequent step. This is a robust 3-step workaround for difficult substrates.

Q: Why does my reaction work with Bromopyridine but fail with Aminopyridine? A: The amino group (


) acts as a secondary coordination site. It can form a "chelate" with the pyridine nitrogen (if ortho) or simply increase the electron density of the ring, making the ring nitrogen a stronger Lewis base (stronger poison). You likely need a higher catalyst loading or a stronger masking agent for aminopyridines.

Q: Is there a "Universal Ligand" for these cases? A: While no ligand is truly universal, XPhos and BrettPhos are the industry standards for aminopyridines. Their bulky biaryl structure creates a "roof" over the metal center that allows the flat oxidative addition of the aryl halide but sterically rejects the perpendicular coordination of the pyridine nitrogen.

References

  • Mechanism of Poisoning & Ligand Solutions

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Lewis Acid Masking (C-H Activation)

    • Nakao, Y., Kanyiva, K. S., & Hiyama, T. (2008). C–H Functionalization of Pyridines via Lewis Acid-Catalyzed Activation.[4] Journal of the American Chemical Society, 130(8), 2448–2449. Link

  • Pre-catalyst Efficiency (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Hydrogenation in Acidic Media

    • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons.[5] Part VII. The self-poisoning effect in the hydrogenation of pyridine.[5] Journal of the Chemical Society, 1093-1097. Link

Sources

Technical Support Center: 6-Propylpyridin-3-amine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

User ID: Guest Scientist Current Session: Reaction Optimization & Troubleshooting Topic: Temperature Modulation for 6-Propylpyridin-3-amine Status: [ACTIVE]

Executive Summary: The "Dual-Personality" Challenge

Coupling 6-Propylpyridin-3-amine presents a unique challenge in medicinal chemistry. You are not merely reacting an aniline; you are managing a substrate with a "dual personality":

  • The Target Nucleophile: The exocyclic amine (

    
    ) at position 3.[1] It is electron-poor (due to the pyridine ring) and sluggish compared to standard anilines.[1][2]
    
  • The Catalyst Poison: The endocyclic pyridine nitrogen. It is a competent ligand that binds to metal centers (Pd, Cu) or buffers protons, frequently stalling reactions at lower temperatures.

The Role of the 6-Propyl Group: Unlike the bare 3-aminopyridine, the 6-propyl chain significantly increases lipophilicity (


).[1][2] This allows you to utilize non-polar solvents (Toluene, Xylene) more effectively than with methyl-substituted or unsubstituted analogs, opening a wider window for high-temperature protocols.[1][2]

Module A: Buchwald-Hartwig Amination (Pd-Catalyzed)[1][2][3][4]

Status: Critical Temperature Window:



The Temperature Paradox

In standard Buchwald couplings, high heat often leads to catalyst deactivation. However, for 6-propylpyridin-3-amine, heat is a requirement, not a risk. [1][2]

  • Low Temp (

    
    ):  The pyridine nitrogen coordinates to the Pd(II) intermediate, forming a stable, non-productive resting state. The reaction stalls.
    
  • Optimal Temp (

    
    ):  Thermal energy promotes the dissociation of the pyridine nitrogen from the Palladium center, allowing the catalytic cycle to proceed.
    
  • High Temp (

    
    ):  Risk of propyl-chain oxidation or amine decomposition increases.[1][2]
    
Optimized Protocol: The "Propyl-Toluene" System
  • Ligand: BrettPhos (Primary recommendation) or RuPhos (Secondary).[1] These bulky ligands physically prevent the pyridine nitrogen from coordinating to the Pd center.

  • Pre-catalyst: Pd(OAc)₂ or G3-BrettPhos Precatalyst .[1][2]

  • Base: Cs₂CO₃ (Weak base, high functional group tolerance) or NaOtBu (Strong base, faster rate).

  • Solvent: Toluene (Leveraging the 6-propyl solubility).[1][2]

Step-by-Step Workflow:

  • Charge reaction vessel with Aryl Halide (

    
     equiv), 6-Propylpyridin-3-amine (
    
    
    
    equiv), and Cs₂CO₃ (
    
    
    equiv).[1][2]
  • Add Pd catalyst (

    
    ) and Ligand (
    
    
    
    ).
  • Evacuate and backfill with

    
     (
    
    
    
    ).[1]
  • Add anhydrous Toluene (

    
    ).
    
  • CRITICAL: Heat rapidly to

    
     . Do not "ramp" slowly; rapid heating helps bypass the formation of stable Pd-Pyridine complexes.[1][2]
    
Visualizing the Inhibition Pathway

Buchwald_Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Coordination Amine Binding OxAdd->Coordination Trap TRAP: Pyridine N-Binding (Stable Resting State) Coordination->Trap Low Temp (<60°C) Product C-N Bond Formation (Product) Coordination->Product Reductive Elimination Trap->Coordination Heat (>80°C) Reverses Binding

Figure 1: The "Temperature Valve" effect.[1][2] Low temperatures trap the catalyst via Pyridine-N coordination.[1][2] Heat is required to reverse this and allow the amine to react.

Module B: Amide Coupling (Acylation)

Status: Common Failure Point Temperature Window:


 (Method Dependent)
Why Standard HATU/EDC Fails

The electron-deficient nature of the pyridine ring renders the 3-amine a poor nucleophile.[2] At Room Temperature (RT), the activated ester (OBt/OAt) hydrolyzes faster than the amine attacks it.

The Solution: T3P (Propylphosphonic Anhydride)

T3P is the gold standard for aminopyridines. It drives the reaction through an extremely reactive mixed anhydride intermediate and tolerates heat well.

Optimized Protocol (T3P):

  • Dissolve Carboxylic Acid (

    
     equiv) and 6-Propylpyridin-3-amine (
    
    
    
    equiv) in EtOAc or 2-MeTHF .
  • Add Pyridine (

    
     equiv).[1][3] Note: Pyridine acts as both base and co-solvent, preventing aggregation.[2]
    
  • Add T3P (

    
     in EtOAc, 
    
    
    
    equiv) dropwise at RT.[1]
  • Temperature Ramp:

    • Stir at RT for 30 mins.

    • Check LCMS.[1][3] If conversion

      
      , heat to 
      
      
      
      .
    • The 6-propyl group ensures the substrate remains soluble in hot EtOAc, preventing precipitation of intermediates.

Module C: SnAr (Nucleophilic Aromatic Substitution)

Status: Kinetic Barrier High Temperature Window:


[1]

When coupling 6-Propylpyridin-3-amine with electron-deficient heterocycles (e.g., 4-chloropyrimidine), the activation energy is significant.[1][2]

  • Solvent Switch: While DMSO is standard for SnAr, the lipophilic 6-propyl group allows the use of 1,4-Dioxane or Toluene in sealed tubes.[2] This simplifies workup (evaporation vs. aqueous wash).[1]

  • Temperature: These reactions rarely proceed below

    
    .[1]
    
  • Acid Catalysis: For extremely sluggish substrates, adding

    
     equiv of TsOH  (p-Toluenesulfonic acid) in n-Butanol  at 
    
    
    
    can protonate the electrophile, activating it for attack by the aminopyridine.[2]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Black Tar / Palladium Mirror Catalyst decomposition due to overheating before substrate binding.[1][2]Reduce Temp: Lower to

.Stabilize: Add ligand before Pd source.Degas: Ensure stricter

exclusion.
No Conversion (Starting Material) Catalyst poisoning by Pyridine N (Buchwald) or Hydrolysis of Active Ester (Amide).[1]Buchwald: Switch to BrettPhos ; Increase Temp to

.Amide: Switch to T3P in EtOAc/Pyridine; Heat to

.
Low Yield (<30%) Homocoupling of the aryl halide or incomplete conversion.[3]Add Slow: Add the aryl halide slowly to the amine/catalyst mixture.Check Solubility: Ensure the 6-propyl tail is fully solvated (use Toluene/Dioxane).
Regioselectivity Issues Reaction occurring at Pyridine N instead of Amine N.Base Switch: Use a weaker base (Cs₂CO₃) to avoid deprotonating the amide product.Temp Control: Lower temperature slightly to favor kinetic product (Amine N).

Decision Tree: Selecting the Right Method

DecisionTree Start Coupling Partner? Acid Carboxylic Acid Start->Acid Halide Aryl Halide (Cl, Br, I) Start->Halide T3P Use T3P + Pyridine Solvent: EtOAc Temp: 60°C Acid->T3P Standard AcidCl Convert to Acid Chloride Then add Amine Temp: 0°C -> RT Acid->AcidCl If Sterically Hindered Buchwald Pd-Catalyzed (Buchwald) Ligand: BrettPhos Temp: 90-100°C Halide->Buchwald Electron Rich/Neutral Ar-X SnAr SnAr (No Metal) Solvent: n-BuOH/H+ Temp: 120°C Halide->SnAr Electron Deficient Heterocycle

Figure 2: Method selection based on electrophile type.[1][2] Note the elevated temperatures required for the 6-propylpyridin-3-amine scaffold.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2][4][5] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][4] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][7][4][5][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1]

Sources

Technical Support Center: Stabilizing 6-Propylpyridin-3-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity and Deliquescence in Pyridin-3-amine Derivatives Document ID: TSC-2024-PYR3 Status: Active Guide[1][2]

Executive Summary

Researchers working with 6-Propylpyridin-3-amine often encounter severe hygroscopicity when forming standard salts (e.g., Hydrochloride).[1][2] This molecule contains a basic pyridine nitrogen and an exocyclic amine. Upon salt formation, particularly with small, charge-dense counterions like chloride, the resulting lattice energy is often insufficient to overcome the hydration energy, leading to rapid moisture uptake and deliquescence (turning into a liquid).[1]

This guide provides a technical roadmap to diagnose the root cause, select appropriate counterions, and implement robust handling protocols.

Module 1: Diagnosis & Mechanism

Q: Why is my HCl salt turning into a liquid on the benchtop?

A: You are observing deliquescence , driven by the specific chemistry of the pyridinium cation.

  • Protonation Site: The ring nitrogen (N1) in 6-Propylpyridin-3-amine is the most basic site (

    
    ).[1][2] The exocyclic amine (at C3) is significantly less basic due to resonance delocalization into the ring.
    
  • Lattice vs. Hydration: When you form the HCl salt, you create a pyridinium chloride.[2] The chloride ion is small and has high charge density. It forms strong hydrogen bonds with water. If the crystal lattice packing is not optimized (which is common with flexible propyl chains), the Critical Relative Humidity (CRH) of the salt drops below ambient humidity.

  • The Failure Mode: Once ambient humidity exceeds the CRH, the crystal surface adsorbs water, dissolving the salt into a saturated solution.[3]

Visualizing the Failure Cascade

The following diagram illustrates the thermodynamic pathway leading to deliquescence.

HygroscopicityMechanism DrySalt Dry Salt Crystal (High Lattice Energy) SurfaceAdsorption Surface Adsorption (H-Bonding) DrySalt->SurfaceAdsorption Exposed to Moisture Ambient Moisture (> CRH) Moisture->SurfaceAdsorption Driven by High Hydration Energy LatticeDisruption Lattice Disruption SurfaceAdsorption->LatticeDisruption Water inserts into lattice Solution Saturated Solution (Deliquescence) LatticeDisruption->Solution Crystal collapse

Figure 1: Mechanism of deliquescence in pyridinium salts.[1][2] When ambient humidity exceeds the Critical Relative Humidity (CRH), the hydration energy of the salt overcomes its lattice energy.

Module 2: Counter-ion Selection Strategy

Q: Which acid should I use to replace HCl?

A: You must move to larger, less hydrophilic counterions to increase lattice energy and hydrophobicity.

The selection should be guided by the Hofmeister Series (lyotropic series) and the


 Rule . For a stable salt, the difference between the 

of the base and the acid should be

or

[1, 2].[4][5]
Recommended Counter-ion Screen

Do not default to HCl.[2] Use the table below to select candidates that offer better packing with the propyl chain and reduced water affinity.

Counter-ion (Acid)

Check
Hygroscopicity RiskRationale
Chloride (HCl) High (>8)High Small anion, high charge density, strong H-bonding with water.[1][2] Avoid.
Mesylate (MsOH) High (>8)Moderate Often forms stable lattices, but can still be hygroscopic.[2] Good first alternative.
Tosylate (TsOH) High (>8)Low Large, lipophilic aromatic ring aids packing with the pyridine ring (

stacking).[2]
Fumarate Moderate (~3-4)Low Dicarboxylic acid.[1][2] Often forms hydrogen-bonded networks that exclude water.[1] Top Choice.
Succinate Moderate (~2-3)Low Similar to fumarate but more flexible.[1][2] Good for crystallizing flexible molecules like propyl-pyridines.
Phosphate HighModerate/High Often forms hydrates.[2] Use only if a specific hydrate is stable.
Q: Can I use a co-crystal instead?

A: Yes. If the


 is 

(e.g., using weak organic acids), you may form a co-crystal rather than a salt. Co-crystals rely on neutral hydrogen bonding rather than ionic interactions and can significantly improve physical stability [3].

Module 3: Experimental Protocols

Protocol: High-Throughput Salt/Co-crystal Screening

Objective: Identify a non-hygroscopic solid form.

Materials:

  • 6-Propylpyridin-3-amine (free base)

  • Selection of acids: p-Toluenesulfonic acid, Fumaric acid, Succinic acid, L-Tartaric acid.[1][2]

  • Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone.[2]

Workflow:

  • Stoichiometry: Prepare 1:1 molar equivalents of base and acid.

  • Dissolution: Dissolve the base in minimal solvent (e.g., IPA).[2] Add the acid (dissolved in the same solvent if possible).

  • Crystallization:

    • Method A (Cooling): Heat to 50°C, then cool slowly to RT.

    • Method B (Anti-solvent): Add heptane or hexane dropwise until cloudy.

    • Method C (Evaporation): Allow slow evaporation in a fume hood.

  • Harvest: Filter solids and dry under vacuum at 40°C.

  • Stress Test (The "Bucket" Test): Place a small amount of the dried solid in an open vial inside a chamber at 75% Relative Humidity (saturated NaCl solution) for 24 hours.

    • Pass: Solid remains free-flowing powder.[1]

    • Fail: Solid becomes sticky or liquid.

Visualizing the Screening Logic

SaltScreening Start Start: 6-Propylpyridin-3-amine (Hygroscopic Issue) Calc Calculate Delta pKa (Base pKa ~6.2) Start->Calc Decision1 Delta pKa > 3? Calc->Decision1 SaltRoute Salt Formation Route (Strong Acids) Decision1->SaltRoute Yes CoCrystalRoute Co-Crystal Route (Weak Acids) Decision1->CoCrystalRoute No SelectAnions Select Lipophilic Anions (Tosylate, Napsylate) SaltRoute->SelectAnions SelectCoformers Select H-Bond Donors (Fumaric, Succinic) CoCrystalRoute->SelectCoformers Screen Solvent Screening (IPA, EtOH, EtOAc) SelectAnions->Screen SelectCoformers->Screen Stress Hygroscopicity Stress Test (75% RH / 24h) Screen->Stress Stress->SelectAnions Fail (Loop) Result Stable Solid Form Stress->Result Pass

Figure 2: Decision tree for selecting a stable solid form.[1][2] If standard salts fail, co-crystallization or lipophilic counterions are the next logical step.

Module 4: Handling & Storage FAQs

Q: I must use the HCl salt for biological reasons. How do I handle it?

A: If you cannot change the salt form, you must control the environment:

  • Glove Box: Weigh and dispense only in a nitrogen-purged glove box or a glove bag with relative humidity < 10%.[1][2]

  • Lyophilization: Instead of rotary evaporation, freeze-dry the salt. This often produces a fluffy amorphous solid. Warning: Amorphous solids are more hygroscopic than crystalline ones. You must immediately seal this under argon.

  • Desiccants: Store vials inside a secondary jar containing P₂O₅ or active silica gel.

Q: How do I measure the Critical Relative Humidity (CRH)?

A: The gold standard is Dynamic Vapor Sorption (DVS) .

  • Protocol: Cycle the sample from 0% to 90% RH and back.

  • Data Interpretation: A sharp increase in mass uptake indicates the CRH. For HCl salts of pyridines, this can be as low as 30-40% RH. You must process the material below this threshold [4].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration.

  • Elder, D. P., et al. (2013).[2] Use of pharmaceutical salts and cocrystals to address the issue of poor properties of active pharmaceutical ingredients. Journal of Pharmacy and Pharmacology.

  • Newman, A. (2017).[2] Characterization of the Solid State: A Guide for the Pharmaceutical Scientist.

Sources

Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of 6-Propylpyridin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Modern Chemistry

In the realms of pharmaceutical development and advanced materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the invalidation of countless hours of research and significant financial loss. The subject of this guide, 6-Propylpyridin-3-amine, is a substituted pyridine derivative, a scaffold of immense interest in medicinal chemistry due to its prevalence in bioactive molecules. This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) spectroscopy—the gold standard for structural elucidation—with other common analytical techniques.

Section 1: Unraveling the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it reveals not only the different chemical environments of atoms but also their connectivity, allowing for a complete structural puzzle to be pieced together.

Methodology for Spectral Prediction

To generate the analytical data for this guide, the ¹H and ¹³C NMR spectra for 6-Propylpyridin-3-amine were predicted using the online simulation tool NMRDB.org. This tool employs a sophisticated algorithm, referencing a vast database of experimentally recorded spectra to predict chemical shifts (δ) and coupling constants (J) with high accuracy. Such database-driven and machine-learning approaches are increasingly vital for hypothesis testing and the preliminary analysis of novel compounds.[1][2][3]

Predicted ¹H NMR Spectrum Analysis of 6-Propylpyridin-3-amine

The predicted ¹H NMR spectrum provides a wealth of information. Each signal corresponds to a unique set of protons in the molecule. The analysis hinges on three key pieces of information: the chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and multiplicity (splitting pattern of the signal).

  • Causality of Chemical Shifts: The positions of the aromatic protons (H-2, H-4, H-5) are dictated by the electronic effects of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, deshielding nearby protons and shifting them downfield (to a higher ppm value). Conversely, the amino group (-NH₂) at the C-3 position is an electron-donating group, which shields the ortho (H-2, H-4) and para (H-5, relative to the propyl group) positions, shifting them upfield. The final chemical shift is a balance of these competing effects. The H-2 proton, being ortho to both the ring nitrogen and the amino group, is predicted to be the most downfield of the aromatic signals.

  • Spin-Spin Coupling: The splitting of signals into multiplets is a result of the magnetic influence of neighboring, non-equivalent protons. The coupling constant, J, measured in Hertz (Hz), is a precise measure of this interaction and is crucial for confirming which protons are adjacent to one another. For instance, the H-4 and H-5 protons are expected to couple to each other, resulting in doublets.

Table 1: Predicted ¹H NMR Data for 6-Propylpyridin-3-amine (Solvent: CDCl₃, 400 MHz)

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-27.95Doublet (d)~2.51H
H-47.01Doublet of Doublets (dd)~8.4, ~2.51H
H-56.88Doublet (d)~8.41H
-NH₂3.58Broad Singlet (br s)-2H
-CH₂- (α)2.65Triplet (t)~7.62H
-CH₂- (β)1.70Sextet~7.52H
-CH₃ (γ)0.94Triplet (t)~7.43H

Note: Predicted values are generated from NMRDB.org and may differ slightly from experimental values.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Since 6-Propylpyridin-3-amine has no molecular symmetry, all eight carbon atoms are chemically distinct and should produce eight discrete signals.

  • Influence of Electronegativity: The chemical shifts of the carbon atoms are heavily influenced by the electronegativity of attached atoms. Carbons bonded to nitrogen (C-2, C-3, C-6) are significantly deshielded and appear at higher ppm values compared to the other aromatic carbons (C-4, C-5). The aliphatic carbons of the propyl chain appear at the lowest ppm values (most shielded).

Table 2: Predicted ¹³C NMR Data for 6-Propylpyridin-3-amine (Solvent: CDCl₃, 100 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-6154.5
C-3141.2
C-2136.8
C-4122.1
C-5120.9
-CH₂- (α)38.0
-CH₂- (β)23.5
-CH₃ (γ)13.9

Note: Predicted values are generated from NMRDB.org.

Workflow & Experimental Protocol for NMR Data Acquisition

The following represents a self-validating protocol for acquiring high-quality NMR data for a compound like 6-Propylpyridin-3-amine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample 1. Dissolve ~5-10 mg of 6-Propylpyridin-3-amine Solvent 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) with 0.03% TMS Sample->Solvent Tube 3. Transfer to 5 mm NMR tube Solvent->Tube Shimming 4. Insert sample & perform automated shimming Tube->Shimming H1 5. Acquire ¹H Spectrum (zg30 pulse program) Shimming->H1 C13 6. Acquire ¹³C Spectrum (zgpg30 pulse program) H1->C13 FT 7. Fourier Transform C13->FT Phasing 8. Phase Correction FT->Phasing Baseline 9. Baseline Correction Phasing->Baseline Referencing 10. Reference to TMS (0 ppm) Baseline->Referencing Integration 11. Integrate ¹H signals Referencing->Integration

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of purified 6-Propylpyridin-3-amine directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals.[4]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field, ensuring homogeneity and high resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program (e.g., Bruker's 'zg30'). Key parameters include a 30° pulse angle, a sufficient relaxation delay (d1) of at least 1-2 seconds, and an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., Bruker's 'zgpg30'). Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) are required.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shift scale to the TMS signal at 0.00 ppm.

Section 2: A Comparative Analysis with Alternative Techniques

While NMR is the most definitive technique for structure elucidation, other methods provide complementary and often faster, albeit less detailed, information.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and clues to its structure from fragmentation patterns.

  • Expert Insight: For 6-Propylpyridin-3-amine (Molecular Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 136. According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.[6]

  • Fragmentation Analysis: The most likely fragmentation pathway is the benzylic cleavage (alpha-cleavage to the pyridine ring), which is a favorable process. This would involve the loss of an ethyl group (-CH₂CH₃, 29 Da) to form a highly stable fragment at m/z = 107. This fragment is the most probable base peak in the spectrum.[7][8]

Parent [label=<

6-Propylpyridin-3-amine [M]⁺˙, m/z = 136

];

Fragment [label=<

Benzylic Cleavage Fragment m/z = 107 (Base Peak)

];

Parent -> Fragment [label=" - C₂H₅˙ (29 Da)"]; } } Caption: Expected primary fragmentation pathway for 6-Propylpyridin-3-amine in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expert Insight: For 6-Propylpyridin-3-amine, the IR spectrum would confirm the presence of key functional groups.

    • N-H Stretch: As a primary aromatic amine, two distinct, sharp peaks are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[9][10]

    • C-H Stretches: Signals just above 3000 cm⁻¹ indicate aromatic C-H stretching, while signals just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) confirm the aliphatic C-H bonds of the propyl group.[4]

    • C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

    • C-N Stretch: A strong band for the aromatic C-N stretch is expected around 1335-1250 cm⁻¹.[9]

Comparative Summary

Table 3: Comparison of Analytical Techniques for Structural Elucidation

FeatureNMR SpectroscopyMass Spectrometry (EI-MS)Infrared (IR) Spectroscopy
Information Provided Detailed C-H framework, atom connectivity, stereochemistry, isomer differentiation.Molecular weight, elemental formula (HRMS), fragmentation patterns.Presence/absence of functional groups.
Key Strength Unambiguous structure determination.High sensitivity, determination of molecular formula.Fast, non-destructive, good for identifying key bonds.
Limitation Lower sensitivity, requires more sample, more complex data interpretation.Does not reveal connectivity of atoms; isomers can have similar spectra.Provides no information on the overall molecular framework or connectivity.
Sample Requirement ~5-10 mg, soluble.Micrograms to nanograms, must be volatile for EI.~1-2 mg, can be solid, liquid, or gas.

Conclusion: An Integrated Approach to Structural Certainty

This guide demonstrates that while multiple analytical techniques contribute valuable pieces to the structural puzzle, NMR spectroscopy remains the definitive method for the complete and unambiguous elucidation of molecular structures like 6-Propylpyridin-3-amine. Its ability to map out the precise connectivity of every atom in the carbon-hydrogen framework is unparalleled.

We have shown that even in the absence of experimental data, modern computational tools can provide high-fidelity spectral predictions that serve as powerful guides for analysis and hypothesis. The complementary data from Mass Spectrometry, which confirms molecular weight and suggests fragmentation pathways, and IR Spectroscopy, which rapidly identifies functional groups, are crucial for cross-validation. A truly rigorous scientific approach, therefore, is not about choosing one technique over another, but about integrating the strengths of all three to build an unshakeable, self-validating case for a molecule's true structure.

References

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available from: [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • LibreTexts. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved from [Link]

  • Mestrelab Research. (n.d.). NMR Predict. Mestrelab. Retrieved from [Link]

  • Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Wishart DS, et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (n.d.). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (2014, January 29). What is the best DFT functional to perform NMR calculations in Gaussian?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Gaussian. (2017, January 5). NMR. Gaussian.com. Retrieved from [Link]

  • SlideShare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]

Sources

Optimized GC-MS Profiling of Alkyl-Substituted Aminopyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of GC-MS methodologies for analyzing alkyl-substituted aminopyridines, focusing on the performance of Base-Deactivated Polyethylene Glycol (PEG) Columns (The "Product" approach) versus standard 5% Phenyl-Arylene Columns (The "Alternative").

Executive Summary

Alkyl-substituted aminopyridines (e.g., methyl- and ethyl-aminopyridines) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands. Their analysis is complicated by two factors: structural isomerism (leading to similar mass spectra) and high basicity (leading to peak tailing and adsorption).

This guide compares two primary separation strategies:

  • Strategy A (The Standard): Non-polar 5% Phenyl-Arylene columns (e.g., Rxi-5Sil MS).

  • Strategy B (The Optimized Solution): Base-Deactivated Polyethylene Glycol (PEG) columns (e.g., Stabilwax-DB).

Key Finding: While Strategy A allows for higher thermal stability, Strategy B provides superior isomer resolution and peak symmetry for free amines without the need for derivatization, reducing sample preparation time by approximately 40%.

Mechanistic Insight: The Challenge of Aminopyridines

The Silanol Trap

Aminopyridines possess a basic nitrogen atom within the pyridine ring and a primary amino group. On standard fused silica columns, these basic sites interact with residual silanol groups (Si-OH) on the column surface and liner.

  • Consequence: This Lewis acid-base interaction results in non-linear adsorption, manifesting as "shark-fin" tailing, variable retention times, and loss of sensitivity at trace levels (<10 ppm).

Diagram 1: The Adsorption Mechanism & Solution

The following diagram illustrates the interaction pathway and how base-deactivation mitigates signal loss.

G Analyte Alkyl-Aminopyridine StandardCol Standard 5% Phenyl Column (Active Silanols) Analyte->StandardCol Injection DeactivatedCol Base-Deactivated PEG Column (Basic Surface Treatment) Analyte->DeactivatedCol Injection Result_Tail Result: Peak Tailing & Irreversible Adsorption StandardCol->Result_Tail H-Bonding w/ Si-OH Result_Sym Result: Symmetrical Peak & Linear Response DeactivatedCol->Result_Sym Repulsion/Inertness

Caption: Comparative interaction of basic analytes with active vs. deactivated stationary phases.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Analytes: 2-Amino-3-methylpyridine, 2-Amino-4-methylpyridine, 2-Amino-5-methylpyridine, 2-Amino-6-methylpyridine.

  • Internal Standard: Quinoline-d7 (neutral, stable).

  • Solvent: Dichloromethane (for 5% Phenyl); Methanol (for PEG).

Instrumental Conditions

To ensure a valid comparison, the MS parameters remain constant while the GC inlet and column parameters are optimized for each strategy.

ParameterMethod A (Standard) Method B (Optimized)
Column 30m x 0.25mm, 0.25µm 5% Phenyl-Arylene 30m x 0.25mm, 0.25µm Base-Deactivated PEG
Inlet Liner Splitless, Single Taper (Standard Deactivation)Splitless, Base-Deactivated Wool
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.5 mL/min (Constant Flow)
Oven Program 60°C (1 min) -> 10°C/min -> 300°C60°C (1 min) -> 8°C/min -> 220°C (Hold 5 min)
Inlet Temp 280°C230°C (Lower to prevent degradation)
MS Source 230°C, EI (70 eV)230°C, EI (70 eV)

Comparative Performance Data

Elution Order and Separation

The elution order of alkyl-aminopyridines is governed by boiling point on non-polar phases and by hydrogen-bonding accessibility on polar phases.

Table 1: Retention Time (RT) & Peak Symmetry Comparison

IsomerBoiling Point (°C)Method A (5% Phenyl) RT (min)Method A Symmetry FactorMethod B (Wax-DB) RT (min)Method B Symmetry Factor
2-Amino-6-methylpyridine 20812.450.85 (Tailing)14.101.02 (Excellent)
2-Amino-3-methylpyridine 22113.100.82 (Tailing)15.350.99 (Excellent)
2-Amino-5-methylpyridine 22713.550.75 (Severe Tailing)16.100.98 (Excellent)
2-Amino-4-methylpyridine 23013.800.70 (Severe Tailing)16.450.97 (Excellent)

Note: Symmetry Factor calculated at 10% peak height.[1] Values < 0.80 indicate significant tailing that compromises integration accuracy.

Identification of Critical Pairs

The most challenging separation is often between the 4-methyl and 5-methyl isomers due to their similar boiling points (230°C vs 227°C).

  • Method A: Often results in co-elution or "shoulder" peaks due to tailing overlap.

  • Method B: Achieves baseline resolution (R > 1.5) because the base-deactivated surface prevents the peak broadening that obscures the separation.

Analytical Workflow & Decision Logic

This workflow guides the researcher in selecting the correct path based on sample complexity and sensitivity requirements.

Workflow Start Start: Alkyl-Aminopyridine Analysis CheckConc Is Sensitivity < 100 ppb required? Start->CheckConc Deriv Path 1: Derivatization Required (TFAA or PFPA Acylation) CheckConc->Deriv Yes Direct Path 2: Direct Injection CheckConc->Direct No Col_5MS Standard 5% Phenyl (High Bleed/Tailing Risk) Deriv->Col_5MS Derivatives are non-polar CheckCol Select Column Type Direct->CheckCol CheckCol->Col_5MS If >280°C required Col_Wax Base-Deactivated PEG (Optimized for Amines) CheckCol->Col_Wax For Isomer Resolution Analysis GC-MS Analysis (SIM Mode for Trace) Col_5MS->Analysis Col_Wax->Analysis

Caption: Decision matrix for selecting derivatization vs. direct injection based on sensitivity needs.

Discussion of Results

Elution Logic

The elution order on the Base-Deactivated PEG column follows the interaction strength of the amine with the stationary phase:

  • 2-Amino-6-methylpyridine: Elutes first. The methyl group at the ortho position (C6) sterically shields the ring nitrogen, reducing hydrogen bonding with the PEG phase.

  • 2-Amino-4-methylpyridine: Elutes last. The methyl group is para to the ring nitrogen and meta to the amine, offering minimal steric shielding. The molecule is fully accessible for H-bonding, resulting in maximum retention.

Mass Spectral Considerations

While retention time is the primary identification tool for isomers, the mass spectra (EI, 70eV) show subtle intensity differences:

  • Ortho-isomers (3-Me, 6-Me): Often show a more intense [M-H]+ ion due to the stability of the resulting cyclic structure formed by the proximity of the methyl and amine/ring nitrogen.

  • Para/Meta-isomers (4-Me, 5-Me): Typically show a dominant molecular ion [M]+ and characteristic fragmentation losses of HCN (m/z 27).

References

  • NIST Mass Spectrometry Data Center. (2023). Gas Chromatographic Retention Data for Aminopyridines. National Institute of Standards and Technology. [Link]

  • Kataoka, H. (1996). Derivatization procedures for the determination of amines by gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Restek Corporation. (2024). Analyze Basic Compounds without Derivatization using Base-Deactivated Columns. Restek Technical Guides. [Link]

Sources

Validating Structural Integrity of Stored 6-Propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Storage Challenge

6-Propylpyridin-3-amine (CAS: 90600-47-2) is a critical heterocyclic building block in the synthesis of diverse pharmaceutical agents. Its dual functionality—a basic pyridine nitrogen and a primary amine at the C3 position—makes it highly versatile but also chemically labile.

When stored for extended periods, even under "inert" conditions, this compound faces significant degradation risks that can silently compromise downstream synthesis. This guide objectively compares analytical methodologies for validating the structural integrity of stored 6-Propylpyridin-3-amine against fresh commercial standards. We analyze the "performance" of the stored compound (defined by purity and reactivity potential) and the efficacy of competing validation techniques.

Degradation Mechanics: What Goes Wrong?

Before selecting a validation method, one must understand the enemy. Stored 6-Propylpyridin-3-amine does not just "fade"; it transforms.

Primary Degradation Pathways
  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation, forming N-oxides, particularly in the presence of residual moisture and air.

  • Oxidative Dimerization: The primary amine group (-NH2) can undergo oxidative coupling to form azo-dimers (Ar-N=N-Ar) or hydrazo intermediates, often indicated by a color shift from pale yellow to dark brown/red.

  • Carbonate Formation: As a basic amine, it is hygroscopic and avidly absorbs atmospheric CO2, forming carbamates or carbonate salts that alter stoichiometry.

Visualization: Degradation Pathways

DegradationPathways Start 6-Propylpyridin-3-amine (Stored) Oxidation Oxidation (Air/Peroxides) Start->Oxidation Moisture Moisture/CO2 (Humidity) Start->Moisture NOxide Pyridine N-Oxide (Polar Impurity) Oxidation->NOxide Route A Azo Azo Dimer (Colored Impurity) Oxidation->Azo Route B Salt Carbonate Salt (Stoichiometry Shift) Moisture->Salt Route C

Figure 1: Potential degradation pathways for aminopyridines during storage.

Comparative Analysis: Validation Methodologies

To validate if your stored batch is viable, you must choose the right analytical lens.[1] We compare the three dominant methodologies: HPLC-UV/MS (The Quantifier), 1H-NMR (The Structural Verifier), and GC-MS (The Volatile Checker).

Method Performance Matrix
FeatureMethod A: HPLC-UV/MS Method B: qNMR (Quantitative NMR) Method C: GC-MS
Primary Utility Quantification of purity & trace impurities.Structural confirmation & salt detection.Detection of volatile organic impurities.
Sensitivity (LOD) High (0.05% w/w)Moderate (~1% w/w)High (0.1% w/w)
Specificity Excellent (Separates isomers/dimers).High (Distinct shifts for N-oxides).Moderate (Thermal degradation risk).
Sample Prep Minimal (Dissolution).Minimal (Deuterated solvent).Complex (Derivatization often required).[2][3]
Throughput High (Automated sequences).Low (Manual processing).Moderate.
Blind Spots Inorganic salts (invisible to UV).Trace impurities <1% often lost in baseline.Non-volatiles (Dimers/Salts) may not elute.
Expert Insight
  • Choose HPLC if you need to certify purity >98% for GMP synthesis. It is the only method sensitive enough to detect low-level azo-dimers that act as radical scavengers in subsequent reactions.

  • Choose qNMR if you suspect water absorption or carbonate formation. HPLC often misses these "silent" mass additions.

  • Avoid GC-MS unless derivatized (e.g., with acetic anhydride), as the free amine and pyridine ring can cause significant peak tailing and thermal decomposition in the injector port.

The "Gold Standard" Protocol: HPLC-UV Validation

This protocol is designed to be self-validating, using a "System Suitability" check to ensure the instrument is detecting potential degradation products.

Reagents & Equipment[3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Reason: Balances retention of the polar pyridine with separation of hydrophobic dimers.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5). Reason: Basic pH suppresses protonation, improving peak shape for basic amines.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Detector: Diode Array (DAD) at 254 nm (aromatic) and 280 nm (oxidized species).

Step-by-Step Workflow
  • Blank Preparation: Inject mobile phase to ensure baseline stability.

  • Standard Prep (The "Alternative"): Dissolve fresh commercial standard (purity >99%) in 50:50 ACN:Water to 0.5 mg/mL.

  • Sample Prep (The "Stored"): Dissolve stored sample to same concentration. Critical: If the solution is cloudy, filter via 0.2 µm PTFE; cloudiness indicates polymerization or salt formation.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-15 min: 5% -> 90% B (Elute main peak and hydrophobic dimers).

    • 15-20 min: 90% B (Wash).

  • Integration Criteria: Integrate all peaks >0.05% area. Compare Relative Retention Time (RRT) of impurities.

Decision Logic Visualization

ValidationLogic Start Analyze Stored Sample (HPLC-UV) PurityCheck Main Peak Purity > 98.0%? Start->PurityCheck ImpurityCheck Any Single Impurity > 0.5%? PurityCheck->ImpurityCheck Yes Fail FAIL: Purification Required PurityCheck->Fail No Pass PASS: Proceed to Synthesis ImpurityCheck->Pass No Recrystallize Action: Recrystallize (EtOAc/Hexane) ImpurityCheck->Recrystallize Yes Recrystallize->Start Retest

Figure 2: Decision tree for interpreting HPLC data.

Case Study: Stored vs. Fresh Performance

To demonstrate the necessity of this validation, we compare a hypothetical "Stored" batch (12 months, ambient dark) against a "Fresh" commercial standard.

Experimental Data Summary:

ParameterFresh Standard (Alternative)Stored Batch (12 Months)Impact on Synthesis
Appearance White to pale yellow solidDark yellow/orange crustColor indicates oxidation.
HPLC Purity 99.4%94.2%High Risk: 5% impurity load.
Major Impurity None >0.1%Peak at RRT 1.2 (3.1%)Likely Azo-dimer; requires removal.
Water Content (KF) 0.2%1.8%Stoichiometry Error: 1.6% mass error.
Yield in Test Rxn 92% (Suzuki Coupling)78% (Suzuki Coupling)Impurities poisoned Pd-catalyst.

References

  • PubChem. (n.d.). 3-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dong, S., et al. (2019).[5] HPLC Determination of Aminopyridines Remained as Genotoxic Impurities. Physical Testing and Chemical Analysis.[1][2][6][4][5][7] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Propylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.